molecular formula C11H10ClN B3024506 1-(4-chloro-2-methylphenyl)-1H-pyrrole CAS No. 881040-44-4

1-(4-chloro-2-methylphenyl)-1H-pyrrole

Cat. No.: B3024506
CAS No.: 881040-44-4
M. Wt: 191.65 g/mol
InChI Key: QXIIAZZHEXLCJY-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methylphenyl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 4-chloro-2-methylphenyl group

Preparation Methods

The synthesis of 1-(4-chloro-2-methylphenyl)-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-methylbenzaldehyde with pyrrole in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial production methods may involve the use of more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield. These methods often employ optimized reaction conditions, including temperature control and the use of specific solvents to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

1-(4-Chloro-2-methylphenyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the pyrrole ring.

    Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur at the pyrrole ring, leading to the formation of substituted pyrrole derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents on the pyrrole ring.

Scientific Research Applications

1-(4-Chloro-2-methylphenyl)-1H-pyrrole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1-(4-chloro-2-methylphenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-(4-Chloro-2-methylphenyl)-1H-pyrrole can be compared with other similar compounds, such as:

    1-(4-Chloro-2-methylphenyl)-1H-imidazole: This compound features an imidazole ring instead of a pyrrole ring, which may result in different chemical and biological properties.

    1-(4-Chloro-2-methylphenyl)-1H-pyrazole: The pyrazole ring in this compound also imparts unique properties, making it suitable for different applications.

    1-(4-Chloro-2-methylphenyl)-1H-thiazole: The presence of a thiazole ring introduces sulfur into the structure, potentially affecting its reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern and the electronic properties of the pyrrole ring, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

1-(4-chloro-2-methylphenyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-9-8-10(12)4-5-11(9)13-6-2-3-7-13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIIAZZHEXLCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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